molecular formula C18H22F3NO4 B13097643 Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate

Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate

Cat. No.: B13097643
M. Wt: 373.4 g/mol
InChI Key: PFJZUDFUNZWNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate is a synthetic organic compound with the molecular formula C18H22F3NO4 It is characterized by the presence of a pyrrolidine ring substituted with a benzyl group, a trifluoromethyl group, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1-benzyl-2-methylpyrrolidine-3,4-dicarboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Diethyl 1-phenyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate:

Uniqueness

The presence of the trifluoromethyl group in Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for research and industrial applications, distinguishing it from similar compounds.

Properties

Molecular Formula

C18H22F3NO4

Molecular Weight

373.4 g/mol

IUPAC Name

diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate

InChI

InChI=1S/C18H22F3NO4/c1-3-25-16(23)13-11-22(10-12-8-6-5-7-9-12)15(18(19,20)21)14(13)17(24)26-4-2/h5-9,13-15H,3-4,10-11H2,1-2H3

InChI Key

PFJZUDFUNZWNEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C(C1C(=O)OCC)C(F)(F)F)CC2=CC=CC=C2

Origin of Product

United States

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